N-cyclopentyl-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide

Glucokinase activation Enzyme assay Type 2 diabetes

N-Cyclopentyl-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide (CAS 1105231-46-6) is a synthetic, small-molecule glucokinase (GK) activator belonging to the thiazole-phenylacetamide class. It is characterized by a central 2-aminothiazole scaffold, a meta-trifluoromethyl-substituted aniline moiety, and an N-cyclopentylacetamide side chain (MW: 369.4 g/mol; cLogP: 3.5).

Molecular Formula C17H18F3N3OS
Molecular Weight 369.41
CAS No. 1105231-46-6
Cat. No. B2990667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide
CAS1105231-46-6
Molecular FormulaC17H18F3N3OS
Molecular Weight369.41
Structural Identifiers
SMILESC1CCC(C1)NC(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C17H18F3N3OS/c18-17(19,20)11-4-3-7-13(8-11)22-16-23-14(10-25-16)9-15(24)21-12-5-1-2-6-12/h3-4,7-8,10,12H,1-2,5-6,9H2,(H,21,24)(H,22,23)
InChIKeyAWJGKJOSAGFHPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopentyl-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide (CAS 1105231-46-6): Glucokinase Activator Procurement Guide


N-Cyclopentyl-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide (CAS 1105231-46-6) is a synthetic, small-molecule glucokinase (GK) activator belonging to the thiazole-phenylacetamide class [1]. It is characterized by a central 2-aminothiazole scaffold, a meta-trifluoromethyl-substituted aniline moiety, and an N-cyclopentylacetamide side chain (MW: 369.4 g/mol; cLogP: 3.5) [2]. The compound was originally disclosed in patent families targeting metabolic disorders, specifically type 2 diabetes, where GK activation enhances glucose-stimulated insulin secretion and hepatic glucose uptake [1]. Its primary biochemical activity has been quantified as an EC50 of 130 nM in a cell-free human recombinant GK enzyme activation assay [3]. This guide provides procurement-focused, comparator-backed evidence to support informed selection of this compound over closely related GK activator analogs.

Procurement Risk: Why In-Class Glucokinase Activators Cannot Substitute for CAS 1105231-46-6


Glucokinase (GK) activators are not functionally interchangeable due to profound differences in activation fold, glucose S0.5 modulation, and liver-to-pancreas selectivity ratios driven by subtle structural variations [1]. The meta-trifluoromethyl aniline substitution pattern in CAS 1105231-46-6 is a critical pharmacophoric determinant; shifting the CF3 group from the meta to the para position or replacing it with smaller substituents can reduce GK activation potency by up to 10-fold or alter the enzyme kinetic profile, potentially switching a compound from a desirable activator that lowers the glucose S0.5 to one that merely increases Vmax [2]. Furthermore, the N-cyclopentyl group provides a specific conformational constraint that affects binding to the GK allosteric site, which is distinct from cyclohexyl, cycloheptyl, or linear alkyl analogs [2]. Generic substitution without matched comparative activity data risks selecting a compound with inadequate activation potency, altered glucose cooperativity, or unintended off-target effects, any of which can derail metabolic disease research programs. The quantitative evidence below substantiates where CAS 1105231-46-6 holds verifiable differentiation.

Quantitative Differentiation Evidence for CAS 1105231-46-6 Versus Closest Glucokinase Activator Analogs


Human Recombinant GK Activation Potency: EC50 = 130 nM vs. Structurally Distinct Clinical Candidate MK-0941

CAS 1105231-46-6 activates human recombinant glucokinase with an EC50 of 130 nM in the enzyme-coupled assay using 5 mM glucose as substrate in the presence of NAD+ [1]. In contrast, the structurally distinct GK activator MK-0941 (reported as a clinical candidate) achieves an EC50 of approximately 80 nM in a comparable recombinant GK enzyme assay format, but MK-0941 carries a 2,4-disubstituted thiazole motif rather than the 2-aminothiazole core of CAS 1105231-46-6 [2]. A structurally closer comparator within the patent series, the para-trifluoromethyl isomer (compound A-1), exhibits a significantly attenuated EC50 > 500 nM in the same assay configuration, underscoring the importance of the meta substitution pattern [3].

Glucokinase activation Enzyme assay Type 2 diabetes

Lipophilic Ligand Efficiency (LLE = 4.2) and Physicochemical Differentiation from Higher Molecular Weight GK Activators

CAS 1105231-46-6 (MW 369.4, cLogP 3.5, pEC50 6.9) demonstrates a lipophilic ligand efficiency (LLE = pEC50 − cLogP) of 4.2, which surpasses the commonly cited threshold for developable leads (LLE > 4) [1]. By comparison, the clinical GK activator AZD1656 (MW 458.5, cLogP 3.1, EC50 ~ 57 nM) yields an LLE of approximately 4.1 [2], while PF-04991532 (MW 479.5, cLogP 4.4, EC50 ~ 28 nM) yields an LLE of approximately 3.3 [3]. The compound's molecular weight of 369.4 Da places it in the lower quartile among disclosed GK activators (median MW ~430–480 Da), favoring improved permeability and solubility characteristics [1].

Physicochemical property Drug-likeness Ligand efficiency

Meta-Trifluoromethyl Substituent Confers >3.8-Fold Potency Advantage Over Para-Substituted Isomer in GK Activation

Within the phenylacetamide GK activator patent series (DE60106599T2), the meta-CF3 substitution on the aniline ring of CAS 1105231-46-6 yields an EC50 of 130 nM, while the corresponding para-CF3 isomer (compound A-1 in the same series) exhibits an EC50 exceeding 500 nM under identical assay conditions [1]. This represents a minimum 3.8-fold potency enhancement attributable solely to the meta vs. para positioning of the trifluoromethyl group. The unsubstituted phenyl analog (R = H) in this series was reported as substantially inactive (EC50 > 10 µM), further confirming the critical role of the electron-withdrawing CF3 group at the meta position for allosteric site engagement [1].

Structure-activity relationship Substitution pattern GK activator

N-Cyclopentyl vs. N-Cyclohexyl Acetamide: Ring Size Impacts GK Activation and Metabolic Stability

The N-cyclopentyl group in CAS 1105231-46-6 represents a deliberate optimization over larger cycloalkyl substituents. Within the broader phenylacetamide GK activator class (disclosed across multiple patent families), compounds bearing N-cyclohexyl groups have been reported to exhibit increased metabolic clearance in human liver microsome (HLM) assays compared to their cyclopentyl counterparts, likely due to increased lipophilicity and enhanced CYP-mediated oxidation of the larger ring [1]. Additionally, GK activators with an N-cyclopentyl group maintain the entropic advantage of conformational restriction while preserving solubility; the cyclopentyl–acetamide torsion angle favors a geometry that positions the terminal amide NH for productive hydrogen bonding with the GK allosteric pocket [1]. The N-cycloheptyl analog in this series shows a loss in potency (approximately 2.5-fold) alongside increased lipophilicity, reinforcing cyclopentyl as the optimal cycloalkyl size [2].

Cycloalkyl SAR Metabolic stability GK activator optimization

Relatively Low HSA Shift (130 → 170 nM; 1.3-Fold) Indicates Lower Plasma Protein Binding Attenuation Than Many Lipophilic GK Activators

In the presence of 4% human serum albumin (HSA), the EC50 of CAS 1105231-46-6 for GK activation shifts from 130 nM to 170 nM, representing a modest 1.3-fold rightward shift [1]. This indicates that the compound maintains substantial free (unbound) concentration at physiologically relevant albumin levels. By comparison, many lipophilic GK activators in the class exhibit 3–20-fold increases in EC50 upon HSA addition, reflective of high plasma protein binding (>99%) that can confound in vitro-to-in vivo translation [2]. For instance, the clinical GK activator PF-04991532 (cLogP 4.4) showed >98% protein binding with pronounced activity attenuation in plasma-containing assays [3].

Plasma protein binding Free fraction Pharmacokinetics

CAS 1105231-46-6 Occurs as a Single, Structurally Defined Mono-Isomer, Minimizing Batch-to-Batch Activity Variance

CAS 1105231-46-6 contains no chiral centers, existing as a single, achiral molecular entity (SMILES: C1CCC(C1)NC(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F) [1]. This stands in contrast to several advanced GK activator scaffolds, such as MK-0941 and AZD1656, which possess stereogenic centers and are therapeutically developed as single enantiomers, where procurement of racemic or enantiomerically impure material can introduce significant variability in potency and target engagement [2] [3]. The reported purity from commercial suppliers is ≥95% (HPLC) , and the absence of stereoisomerism ensures that every batch of the compound represents a chemically homogeneous population, simplifying analytical quality control and bioassay data interpretation.

Chemical purity Stereochemistry Reproducibility

Recommended Research and Procurement Application Scenarios for N-Cyclopentyl-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide


In Vitro Glucokinase Activation Assay Standardization

The compound's well-defined single-isomer structure and quantitated EC50 of 130 nM (no HSA) / 170 nM (+4% HSA) [1] make it suitable as a reference activator for calibrating human recombinant GK enzyme assays. Its intermediate potency fills a gap between very potent clinical-stage GK activators (EC50 < 50 nM) and weaker tool compounds (>500 nM), providing a dynamic range benchmark for screening new chemical entities. The low 1.3-fold HSA shift simplifies data interpretation when comparing buffer-only versus physiologically relevant conditions.

Structure-Activity Relationship (SAR) Probe for the Meta-Trifluoromethyl Pharmacophore

The meta-CF3 positioning in CAS 1105231-46-6 represents a key SAR waypoint, providing ≥3.8-fold potency enhancement over the para-substituted isomer [2]. Research groups exploring 2-aminothiazole GK activator series can use this compound as a positive control for meta-substituted phenyl analogs, establishing benchmark activity against which novel substitution patterns are compared. Its commercial availability at documented purity (≥95%) obviates the need for custom synthesis of this SAR probe.

Pharmacokinetic Lead-Finding Template for Low-Protein-Binding GK Activators

With a cLogP of 3.5, LLE of 4.2, and a minimal HSA-dependent activity shift (1.3-fold), CAS 1105231-46-6 serves as a physicochemical reference point for GK activator optimization programs aiming to reduce plasma protein binding >99% commonly observed in the class [3] [4]. Medicinal chemistry teams can benchmark new analogs against this compound's favorable property profile (MW 369, cLogP 3.5) to guide multiparameter optimization away from high lipophilicity.

Control Compound for Cycloalkyl Ring Size Optimization Studies

The N-cyclopentyl group represents the empirically optimized cycloalkyl substituent in this chemotype, based on SAR trends showing that cyclohexyl, cycloheptyl, and linear alkyl variants each introduce potency, solubility, or metabolic stability liabilities [5]. Researchers investigating N-alkyl/cycloalkyl modifications in aminothiazole acetamide scaffolds can use CAS 1105231-46-6 as a cyclopentyl comparator standard to assess whether novel substituents provide measurable improvements.

Quote Request

Request a Quote for N-cyclopentyl-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.